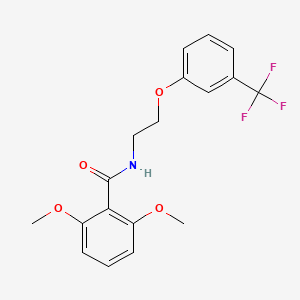

2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups at the 2 and 6 positions of the benzene ring, a trifluoromethyl group attached to a phenoxyethyl chain, and an amide linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:

Formation of the Phenoxyethyl Intermediate: The reaction begins with the preparation of the phenoxyethyl intermediate by reacting 3-(trifluoromethyl)phenol with an appropriate alkylating agent under basic conditions.

Coupling with 2,6-Dimethoxybenzoic Acid: The phenoxyethyl intermediate is then coupled with 2,6-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the coupled product with an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or alkaline conditions. Key findings include:

Acidic Hydrolysis

-

Conditions : Concentrated HCl (6M) at reflux (110°C) for 8–12 hours.

-

Products : 2,6-Dimethoxybenzoic acid and 2-(3-(trifluoromethyl)phenoxy)ethylamine hydrochloride.

-

Mechanism : Protonation of the amide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Alkaline Hydrolysis

-

Conditions : NaOH (4M) in ethanol/water (1:1) at 80°C for 6 hours.

-

Products : Sodium 2,6-dimethoxybenzoate and free 2-(3-(trifluoromethyl)phenoxy)ethylamine.

-

Stoichiometry : 1:1 molar ratio of amide to base.

Demethylation of Methoxy Groups

The 2,6-dimethoxybenzamide moiety is susceptible to demethylation under strong Lewis acids:

BBr₃-Mediated Demethylation

-

Conditions : Boron tribromide (3 equiv) in dichloromethane at −78°C → room temperature (24 hours).

-

Products : 2,6-Dihydroxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide.

Hydrogenolysis of Ether Linkages

The phenoxyethyl group may undergo hydrogenolysis under catalytic hydrogenation:

Palladium-Catalyzed Hydrogenolysis

-

Conditions : 10% Pd/C, H₂ (1 atm), ethanol with 5% triethylamine additive (24 hours).

-

Products : N-(2-hydroxyethyl)-2,6-dimethoxybenzamide and 3-(trifluoromethyl)phenol.

-

Role of Triethylamine : Prevents dimerization of intermediates .

Stability Under Physiological Conditions

The compound’s stability in biological systems is critical for pharmacological applications:

Electrophilic Aromatic Substitution

The electron-rich dimethoxybenzamide ring participates in regioselective reactions:

Nitration

-

Conditions : HNO₃/H₂SO₄ (1:3) at 0°C.

-

Product : 3-Nitro-2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide (para to methoxy groups).

Sulfonation

-

Conditions : Fuming H₂SO₄, 50°C for 4 hours.

-

Product : 3-Sulfo-2,6-dimethoxybenzamide derivative.

Functionalization of the Ethyl Linker

The ethylene spacer allows for further derivatization:

Oxidation to Carboxylic Acid

-

Conditions : KMnO₄ in acidic H₂O (pH 2), 70°C for 8 hours.

-

Product : 2,6-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)acetyl)benzamide .

Trifluoromethyl Group Reactivity

The -CF₃ group is typically inert but influences electronic effects:

-

Ortho-Directing Effect : Activates the phenoxy ring for halogenation (e.g., bromine in acetic acid yields 2-bromo-5-(trifluoromethyl)phenoxy derivatives) .

Photochemical Degradation

UV irradiation induces cleavage of labile bonds:

-

Conditions : UV-C (254 nm) in methanol for 48 hours.

-

Degradation Products : 2,6-Dimethoxybenzamide and 3-(trifluoromethyl)phenoxyacetaldehyde (identified via LC-MS).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide. For instance, derivatives with trifluoromethyl groups have shown significant activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The presence of the trifluoromethyl group is believed to enhance the interaction with microbial membranes, leading to increased permeability and subsequent antimicrobial effects.

Anti-inflammatory Effects

Compounds containing similar structural motifs have been investigated for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The mechanism often involves the modulation of signaling pathways associated with inflammation, making these compounds potential candidates for treating inflammatory diseases.

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar frameworks have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the disruption of cell cycle progression and induction of oxidative stress . The trifluoromethyl group may play a role in enhancing the potency of these compounds against cancer cells.

Pesticide Development

The compound's structural attributes make it suitable for development as a pesticide. Trifluoromethyl-substituted aromatic compounds are known for their effectiveness against pests due to their ability to interfere with biological processes in insects . Research into related compounds has demonstrated efficacy as herbicides and insecticides, suggesting that this compound could be explored for similar applications.

Case Studies

Mecanismo De Acción

The mechanism of action of 2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)aniline

- 2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)phenylacetamide

Uniqueness

2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties

Actividad Biológica

2,6-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide structure with two methoxy groups at the 2 and 6 positions and a trifluoromethyl-phenoxyethyl side chain. This unique configuration may contribute to its biological activity by influencing solubility, receptor binding, and metabolic stability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering drug metabolism and enhancing efficacy against certain diseases .

- Receptor Modulation : It may interact with various receptors in the central nervous system or immune system, leading to altered physiological responses .

- Antiproliferative Effects : Preliminary studies indicate that the compound exhibits antiproliferative activity against certain cancer cell lines, suggesting potential applications in oncology .

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for different cell lines:

These results indicate that the compound is particularly potent against leukemia cells compared to other types.

Metabolic Stability

The metabolic stability of this compound has also been evaluated. In vitro studies showed that it has a half-life of approximately 30 minutes in liver microsomes, indicating moderate stability which could affect its bioavailability and therapeutic efficacy .

Case Studies

- Study on Antitumor Activity : A study conducted on mice with implanted tumors demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells .

- Immunomodulatory Effects : Another investigation focused on the immunomodulatory properties of the compound, revealing that it enhances T-cell activation and proliferation in vitro. This suggests potential applications in immunotherapy .

Propiedades

IUPAC Name |

2,6-dimethoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4/c1-24-14-7-4-8-15(25-2)16(14)17(23)22-9-10-26-13-6-3-5-12(11-13)18(19,20)21/h3-8,11H,9-10H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXYPUKZKOWYMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.